molecular formula C11H12BrN B1403027 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-31-8

7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No. B1403027
M. Wt: 238.12 g/mol
InChI Key: GNMLQBNEROBNLK-UHFFFAOYSA-N
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Description

7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound . It has a molecular formula of C11H12BrN and a molecular weight of 238.12 . The compound contains a total of 27 bonds, including 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is characterized by a spiro arrangement of a cyclopropane ring and an isoquinoline ring . This structure includes a total of 27 bonds, 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 secondary amine(s) (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] include a predicted boiling point of 303.7±42.0 °C and a predicted density of 1.47±0.1 g/cm3 . The molecular formula is C11H12BrN and the molecular weight is 238.12 .

Scientific Research Applications

  • Crystal Structure Analysis

    • Field : Crystallography .
    • Application : The compound (E)-7-bromo-2-(3,5-dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, which has a similar structure, was used in a study to determine its crystal structure .
    • Method : The preparation of the intermediate 7-bromo-3,4-dihydro naphthalen-1(2H)-one was similar to the previously reported method . The progress of the reaction was traced by thin layer chromatography (TLC) .
    • Results : The molecular structure is shown in the figure . Displacement ellipsoids are drawn at the 40% probability level .
  • Synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones

    • Field : Organic Chemistry .
    • Application : A series of quinoline-based isoindolin-l-ones, namely N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones were synthesized .
    • Method : The synthesis involved a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH (v/v, 10:1) solvent system . A mechanism involving consecutive Williamson-type reaction of the 2-chloromethyl group with amine followed by intramolecular C–N bond cyclization process is proposed .
    • Results : The reactions were monitored by thin layer chromatography (TLC) on silica gel GF254 using petroleum ether–EtOAc, 4:1, as eluent .
  • Synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones

    • Field : Organic Chemistry .
    • Application : A series of quinoline-based isoindolin-l-ones, namely N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones were synthesized .
    • Method : The synthesis involved a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH (v/v, 10:1) solvent system . A mechanism involving consecutive Williamson-type reaction of the 2-chloromethyl group with amine followed by intramolecular C–N bond cyclization process is proposed .
    • Results : The reactions were monitored by thin layer chromatography (TLC) on silica gel GF254 using petroleum ether–EtOAc, 4:1, as eluent .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology .
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • General and efficient one-pot synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones

    • Field : Organic Chemistry .
    • Application : A simple and general synthesis of a series of quinoline-based isoindolin-l-ones, namely N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones through a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH (v/v, 10:1) solvent system was described .
    • Method : A mechanism involving consecutive Williamson-type reaction of the 2-chloromethyl group with amine followed by intramolecular C–N bond cyclization process is proposed .
    • Results : Similar content being viewed by others. Isoindolin-1-ones constitute an exceptional class of structural motifs which have been found widely present in natural products like cichorine 1 and vitedoamine, 2 and also in pharmacologically important synthetic molecules such as indoprofen 3 and lenalidomide 4 .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology .
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

properties

IUPAC Name

7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11/h1-2,5,13H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMLQBNEROBNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745165
Record name 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

CAS RN

885269-31-8
Record name 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 2
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 3
Reactant of Route 3
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 4
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 5
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 6
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

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